BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor
BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BMS-P5, a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details the compound's chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.
Core Compound Properties
BMS-P5 is a selective, orally active inhibitor of PAD4.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone | [2] |
| CAS Number | 1550371-22-6 | [3] |
| Molecular Formula | C₂₇H₃₂N₆O₂ | [3] |
| Molecular Weight | 472.6 g/mol | [3] |
| SMILES String | CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N)C)=O)=CC(OC)=C15 | [3] |
| InChI Key | PXJXCBYHGJEEJH-OXJNMPFZSA-N | [3] |
| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mL | [3] |
Mechanism of Action and Biological Activity
BMS-P5 functions as a highly selective inhibitor of PAD4, an enzyme critical for the process of citrullination. This post-translational modification, which converts arginine residues to citrulline, plays a key role in various physiological and pathological processes.
Potency and Selectivity
BMS-P5 exhibits potent inhibitory activity against human PAD4 while demonstrating significant selectivity over other PAD isoforms.
| Target | IC₅₀ (nM) | Reference(s) |
| PAD4 | 98 | [1][2] |
| PAD1 | >10,000 | [3] |
| PAD2 | >10,000 | [3] |
| PAD3 | >10,000 | [3] |
Inhibition of NETosis Signaling Pathway
The primary mechanism of action for BMS-P5 is the disruption of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis.[4][5] NETosis is a unique form of cell death where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens.[6] In pathological contexts like cancer, NETs can promote tumor progression.[7][8]
PAD4 is essential for NETosis.[9] Upon neutrophil activation by various stimuli (e.g., inflammatory cytokines, pathogens, or cancer cells), PAD4 is activated and translocates to the nucleus.[3][9] There, it catalyzes the citrullination of histones, particularly histone H3.[10] This modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation—a prerequisite for NET release.[10]
BMS-P5 directly inhibits the enzymatic activity of PAD4, thereby preventing histone citrullination and blocking the downstream events of chromatin decondensation and NET release.[5][7]
Caption: BMS-P5 inhibits PAD4, blocking histone citrullination and subsequent NET release.
Experimental Protocols
The following sections detail methodologies for assessing the activity of BMS-P5.
PAD4 Enzyme Inhibition Assay
This assay measures the ability of BMS-P5 to inhibit the enzymatic activity of recombinant human PAD4 using histone H3 as a substrate.
Materials:
-
Recombinant human PAD4 enzyme
-
Recombinant histone H3 protein (or synthetic histone peptides)[7]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT, 0.65 mM CaCl₂[7]
-
BMS-P5 (dissolved in DMSO)
-
Detection reagent for citrulline (e.g., colorimetric methods)[11]
-
96-well assay plate
Procedure:
-
Prepare serial dilutions of BMS-P5 in Assay Buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the PAD4 enzyme and the BMS-P5 dilutions (or vehicle). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the histone H3 substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 15-60 minutes).[11]
-
Stop the reaction (e.g., by adding EDTA to chelate Ca²⁺).
-
Quantify the amount of citrulline produced using a suitable colorimetric or fluorescence-based detection method.
-
Calculate the percent inhibition for each BMS-P5 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular NET Formation Assay (Immunofluorescence)
This protocol describes the induction and visualization of NETs from isolated neutrophils and the assessment of BMS-P5's inhibitory effect.
Materials:
-
Isolated primary neutrophils (human or mouse)
-
Culture medium (e.g., RPMI)
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Calcium Ionophore A23187, or conditioned medium from multiple myeloma cells).[4][12]
-
BMS-P5 (dissolved in DMSO)
-
Fixative: 4% Paraformaldehyde (PFA)
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Donkey Serum in PBS
-
Primary antibodies: Rabbit anti-citrullinated Histone H3 (H3Cit), Mouse anti-Neutrophil Elastase (NE)
-
Secondary antibodies: Fluorescently-labeled anti-rabbit and anti-mouse IgG
-
DNA stain: DAPI or Hoechst 33342
-
Glass coverslips or imaging plates
Workflow:
Caption: Workflow for assessing BMS-P5's inhibition of NET formation via immunofluorescence.
Conclusion
BMS-P5 is a valuable research tool for investigating the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies.[1][3] Research has demonstrated its potential in the context of multiple myeloma by blocking tumor-induced NET formation and delaying disease progression in preclinical models.[4][7] The protocols and pathways described herein provide a framework for researchers to further explore the therapeutic potential of PAD4 inhibition.
References
- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 3. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutrophil Extracellular Traps: How to Generate and Visualize Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neutrophils: Musketeers against immunotherapy [frontiersin.org]
- 9. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
